3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride
Description
3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride (CAS 1247361-50-7) is a pyridine derivative characterized by a methyl group at the 3-position of the pyridine ring and a pyrrolidine substituent at the 2-position. Its molecular formula is C₁₀H₁₅ClN₂, with a molecular weight of 198.70 g/mol . The compound’s structural features—a rigid pyridine core combined with a five-membered pyrrolidine ring—impart unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-methyl-2-pyrrolidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-4-2-7-12-10(8)9-5-3-6-11-9;/h2,4,7,9,11H,3,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBYXFOTAZFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromopyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties. For example, it can undergo:
- Nucleophilic Substitution Reactions : This property is utilized to create derivatives that may exhibit enhanced biological activity or altered pharmacokinetic profiles.
- Oxidation and Reduction Reactions : The compound can be oxidized to yield pyridine N-oxides or reduced to form different pyridine derivatives, expanding its utility in synthetic pathways .
Biological Research
Investigating Biological Activity
Research has indicated that this compound may interact with various biological targets, making it a subject of interest in pharmacological studies. Its potential biological activities include:
- Modulation of Protein Interactions : The pyrrolidine component can engage in binding interactions with proteins, influencing their activity and potentially leading to therapeutic effects.
- Role as a Scaffold in Drug Discovery : The compound's structure is explored for its potential as a scaffold for developing new therapeutic agents targeting various diseases, including neurological disorders .
Medicinal Applications
Therapeutic Potential
The compound is being investigated for its therapeutic properties. Some notable areas of research include:
- Neuropharmacology : Studies suggest that derivatives of this compound may have effects on nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .
- Anti-addiction Therapies : Research indicates that compounds related to this structure could lead to more effective treatments for alcohol addiction by modulating neurotransmitter systems .
Structure–Activity Relationship Studies
Recent studies have focused on the structure–activity relationships (SAR) of compounds related to this compound. These studies highlight how modifications to the pyrrolidine ring influence biological activity:
| Compound | Modification | Biological Activity |
|---|---|---|
| 1 | Morpholine Replacement | Increased potency against target receptors |
| 2 | Dimethylamine Substitution | Enhanced interaction with biological targets |
These findings suggest that careful modification of the compound can lead to significant improvements in efficacy .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in substituent placement, ring size, and functional groups. Key comparisons include:
3-(Pyrrolidin-2-yl)pyridine Hydrochloride (CAS 101832-65-9)
- Molecular Formula : C₉H₁₃ClN₂
- Molecular Weight : 184.67 g/mol .
- Key Differences : Lacks the methyl group at the pyridine 3-position.
- This analog is structurally closer to nornicotine, a nicotinic receptor ligand .
3-Methyl-2-(piperidin-3-yloxy)pyridine Hydrochloride
- Molecular Formula : C₁₁H₁₇ClN₂O
- Molecular Weight : ~228.72 g/mol (estimated) .
- Key Differences : Replaces pyrrolidine with a piperidine ring (six-membered vs. five-membered) linked via an oxygen atom.
- Implications : The oxygen linker increases polarity, while the larger piperidine ring may alter binding selectivity in receptor interactions.
2,3-DihydroxyMethylpyridine Hydrochloride (CAS 423169-40-8)
- Molecular Formula: C₇H₁₀ClNO₂
- Molecular Weight : 175.61 g/mol .
- Key Differences : Features hydroxymethyl groups at pyridine 2- and 3-positions instead of methyl and pyrrolidine.
- Implications : Hydroxymethyl groups enhance hydrophilicity, favoring applications in aqueous-phase reactions or as a polar intermediate.
Key Findings:
- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound provides conformational rigidity, whereas piperidine derivatives (e.g., anabasine) may exhibit broader receptor affinity due to increased flexibility .
- Oxygen Linkers : Compounds with ether linkages (e.g., 3-Methyl-2-(piperidin-3-yloxy)pyridine HCl) show altered electronic profiles, affecting hydrogen-bonding capacity and metabolic stability .
Biological Activity
3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that exhibits significant biological activity, particularly in relation to the central nervous system (CNS). This compound shares structural similarities with nicotine, leading to comparable pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C10H14N2·HCl
- Molecular Weight: Approximately 198.69 g/mol
- Appearance: Pale-yellow to yellow-brown solid
The compound features both pyridine and pyrrolidine moieties, which contribute to its unique biological profile. Its interaction with nicotinic acetylcholine receptors (nAChRs) is particularly noteworthy, as this interaction underlies many of its biological effects.
This compound acts primarily as an agonist at nAChRs, similar to nicotine. This binding stimulates the release of several neurotransmitters, including:
- Dopamine
- Glutamate
- Adrenaline
These neurotransmitters are crucial for various CNS functions, including mood regulation, cognition, and motor control. The activation of nAChRs by this compound suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biological Activity Overview
Research indicates that this compound possesses the following biological activities:
-
Neuroprotective Effects:
- Exhibits potential in protecting neuronal cells from damage.
- May mitigate neurodegenerative processes.
-
Modulation of Neurotransmitter Systems:
- Influences the release and uptake of neurotransmitters, potentially improving cognitive functions.
-
Stimulatory Effects:
- Similar to nicotine, it may enhance alertness and focus.
Comparative Analysis with Nicotine
| Feature | This compound | Nicotine |
|---|---|---|
| Receptor Interaction | Agonist at nAChRs | Agonist at nAChRs |
| Neuroprotective Properties | Yes | Limited |
| Stimulatory Effects | Yes | Yes |
| Addiction Potential | Moderate | High |
Case Studies and Research Findings
-
Neuroprotective Studies:
- In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .
-
Cognitive Enhancement:
- Animal models have shown that administration of this compound leads to improved performance in memory tasks, indicating its efficacy in enhancing cognitive functions .
-
Pharmacokinetics:
- Preliminary studies indicate favorable absorption and distribution characteristics, with good oral bioavailability observed in rodent models .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry. Potential applications include:
- Development of treatments for neurodegenerative diseases.
- Exploration as a cognitive enhancer in aging populations.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyridine derivative with a leaving group (e.g., chloro or bromo) at the 2-position can react with a pyrrolidine precursor. Optimize yields by controlling stoichiometry (1.2–1.5 equivalents of pyrrolidine), using catalysts like Pd(PPh₃)₄ for cross-couplings, and maintaining temperatures between 80–100°C. Intermediate characterization should include ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS for purity (>95%) .
Q. What are critical storage conditions and handling protocols for this compound?
- Methodological Answer : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation. Handle under inert atmosphere (N₂/Ar) using gloves and safety goggles. Hydrochloride salts are prone to deliquescence; avoid prolonged exposure to humidity. For long-term stability, monitor via periodic Karl Fischer titration to ensure water content <0.5% .
Q. How can researchers confirm the hydrochloride salt formation and purity of the compound?
- Methodological Answer : Use elemental analysis (C, H, N, Cl) to verify stoichiometry. Discrepancies in chloride content may indicate incomplete salt formation. Titration with AgNO₃ or ion chromatography can quantify free Cl⁻. Purity assessment via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) should show a single peak at 254 nm .
Advanced Research Questions
Q. How can dynamic stereochemistry or tautomerism in this compound be resolved in NMR analysis?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can distinguish dynamic processes. For example, cooling to −40°C may resolve broadened peaks caused by pyrrolidine ring puckering. Computational modeling (e.g., DFT) predicts energy barriers between conformers. Chiral derivatization (e.g., Mosher’s acid) aids enantiomeric excess determination if stereocenters are present .
Q. What advanced techniques are recommended for impurity profiling, particularly for regioisomers or nornicotine derivatives?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol/diethylamine 90:10:0.1) to separate stereoisomers. LC-HRMS (Q-TOF) identifies impurities down to 0.1% levels. Compare retention times and fragmentation patterns with reference standards (e.g., nornicotine, CAS 5746-86-1) .
Q. How can kinetic vs. thermodynamic control be exploited to favor the desired regioisomer during synthesis?
- Methodological Answer : Lower reaction temperatures (e.g., 0–25°C) favor kinetic products, while higher temperatures (80–120°C) promote thermodynamic stability. Monitor via in situ IR spectroscopy for intermediate trapping. Computational tools (e.g., Gaussian) model transition states to predict regioselectivity. Post-reaction quenching with ice-water halts equilibration .
Q. What strategies mitigate variability in hydration states during hydrochloride salt purification?
- Methodological Answer : Use thermogravimetric analysis (TGA) to determine hydration levels. Anhydrous conditions are achieved via azeotropic distillation (toluene/ethanol) or vacuum drying (40°C, 24 hr). Confirm consistency via DSC, where dehydration endotherms should align with theoretical mass loss .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies often arise from hydration states. Test solubility in DMSO, MeOH, and H₂O using standardized protocols (e.g., shake-flask method). For aqueous solutions, adjust pH (1–3 with HCl) to maintain protonation. Compare results with computational solubility predictors (e.g., ALOGPS) .
Q. What causes batch-to-batch variability in elemental analysis results, and how can it be minimized?
- Methodological Answer : Variability may stem from residual solvents or incomplete drying. Implement strict drying protocols (vacuum oven, 40°C, 48 hr) and validate via TGA/Karl Fischer. Use high-purity solvents (HPLC grade) and inert gas purging during synthesis to reduce contamination .
Tables for Key Data
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18, 254 nm) | ≥95% peak area |
| Chloride Content | Ion Chromatography | 18.5–19.5% (theoretical 19.1%) |
| Hydration Level | TGA | Mass loss ≤1% at 150°C |
| Stereochemical Purity | Chiral HPLC | ≥99% enantiomeric excess |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
